molecular formula C11H20ClNO2 B2453774 [(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride CAS No. 1335031-82-7

[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride

Cat. No.: B2453774
CAS No.: 1335031-82-7
M. Wt: 233.74
InChI Key: DBBFKPBGZURWCL-OVWFGBMUSA-N
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Description

The compound “[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride” is a derivative of bicyclo[3.1.1]heptane, which is a type of organic compound known as a bridged compound . It has an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the bicyclic structure. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic heptane ring system, with the two additional functional groups (amino and carboxylic acid) attached. The 3D conformation and spatial arrangement of these groups could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The amino and carboxylic acid groups are both reactive and could participate in various chemical reactions. For example, the amino group could engage in reactions like amide bond formation or be protonated/deprotonated depending on the pH. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be involved in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an amino group could make the compound basic, while the carboxylic acid group could make it acidic .

Scientific Research Applications

Synthesis and Chemical Transformations

(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride is involved in various synthetic processes and chemical transformations. It serves as a key intermediate in synthesizing novel compounds and has applications in organic chemistry research. For example:

  • Diastereoselective Synthesis : This compound is critical in the diastereoselective synthesis of other complex molecules. A study by Hida et al. (2009) developed a new process for the synthesis of a similar compound, a key intermediate for the prostaglandin D2 receptor antagonist S-5751, emphasizing its importance in pharmaceutical research (Hida et al., 2009).

  • Chemical Rearrangements and Transformations : Research by Nativi et al. (1989) and Reznikov & Skvortsov (2008) demonstrates the use of similar compounds in complex chemical rearrangements and transformations, highlighting their utility in developing new synthetic methodologies (Nativi et al., 1989); (Reznikov & Skvortsov, 2008).

  • Catalysis in Chemical Reactions : The compound and its derivatives show promise in catalysis, as indicated by research on related compounds. The study by Reznikov & Skvortsov (2008) suggests its potential in metal complex catalysis, which can be applied in various chemical synthesis processes (Reznikov & Skvortsov, 2008).

Applications in Advanced Material Synthesis

This compound's derivatives are being explored in the synthesis of advanced materials. For instance:

  • NMR Crystallography Studies : Research like Jaworska et al. (2012) employs similar compounds in NMR crystallography, contributing to the understanding of molecular structures and dynamics, which is fundamental in material science research (Jaworska et al., 2012).

  • Synthesis of Chiral Building Blocks : The ability to create chiral building blocks from these compounds, as shown in research by Watanabe et al. (1993), is crucial for developing asymmetric synthesis methods, leading to the creation of novel materials with specific properties (Watanabe et al., 1993).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the intended target or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, studying its reactivity, or investigating its physical and chemical properties .

Properties

IUPAC Name

2-[(1R,2S,5S)-2-amino-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-10(2)7-3-4-11(12,6-9(13)14)8(10)5-7;/h7-8H,3-6,12H2,1-2H3,(H,13,14);1H/t7-,8+,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBFKPBGZURWCL-OVWFGBMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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